molecular formula C17H11ClF3N3O2S B2697056 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione CAS No. 338772-53-5

1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione

Cat. No.: B2697056
CAS No.: 338772-53-5
M. Wt: 413.8
InChI Key: ZWLIFTKYZKYYPZ-UHFFFAOYSA-N
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Description

The compound 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione (CAS: 338772-53-5) is a heterocyclic organic molecule with a molecular formula of C₁₇H₁₁ClF₃N₃O₂S and a molecular weight of 413.8 g/mol . Its structure features a pyrrole-2,5-dione core substituted with a methylamino group linked to a 3-chloro-5-(trifluoromethyl)pyridinyl moiety and a phenylsulfanyl group at position 2. The trifluoromethyl and chloro groups enhance its lipophilicity and electronic stability, while the sulfanyl group may contribute to redox activity or intermolecular interactions .

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-phenylsulfanylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3O2S/c1-23(15-12(18)7-10(9-22-15)17(19,20)21)24-14(25)8-13(16(24)26)27-11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLIFTKYZKYYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C=C(C2=O)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-(phenylsulfanyl)-1H-pyrrole-2,5-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure suggests various biological activities, particularly as a potential inhibitor of key enzymes and receptors involved in cancer progression and other diseases.

  • Molecular Formula : C12H7ClF3N5O2
  • Molecular Weight : 345.66 g/mol
  • CAS Number : 338399-20-5

Research indicates that derivatives of pyrrole-2,5-dione, including the compound , can interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) . These interactions are critical for inhibiting tumor growth and metastasis.

Antitumor Activity

  • Inhibition of Cancer Cell Lines : Studies have shown that similar compounds exhibit potent inhibitory effects on various cancer cell lines, including colon cancer cells (HCT-116, SW-620, Colo-205). For instance, one derivative demonstrated a growth inhibition (GI50) in the range of 1.01.6×108M1.0-1.6\times 10^{-8}M .
  • In Vivo Studies : In animal models, these compounds have been effective in reducing tumor growth in chemically induced colon cancer models . This suggests that the compound may have therapeutic potential against certain types of cancer.

Anti-inflammatory Properties

The biological activity of pyrrole derivatives extends to anti-inflammatory effects. Compounds similar to the one discussed have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . This indicates potential applications in treating inflammatory diseases.

Antioxidant Activity

Some derivatives have also been noted for their antioxidant properties, which contribute to their overall therapeutic profile by mitigating oxidative stress associated with various diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is significantly influenced by their structural components. Modifications to side groups can enhance or diminish their interaction with target receptors. For example, variations in substituents on the pyrrole ring can lead to different affinities for EGFR and VEGFR .

Case Studies

CompoundActivityReference
4-amino-3-chloro-1H-pyrrole-2,5-dioneInhibits colon cancer cell lines
4-amino derivativesReduces tumor growth in vivo
Pyrrole derivativesInhibits IL-6 and TNF-α production

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[(4-Chlorophenyl)sulfanyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]dihydro-1H-pyrrole-2,5-dione

  • Molecular Formula : C₁₇H₁₂Cl₂F₃N₃O₂S
  • Molecular Weight : 450.26 g/mol
  • Key Differences :
    • The phenylsulfanyl group in the main compound is replaced with a 4-chlorophenylsulfanyl substituent.
    • The additional chlorine atom increases molecular weight by ~36.5 g/mol and may enhance halogen bonding or steric hindrance.
    • The dihydro modification in the pyrrole ring (saturation) alters conformational flexibility compared to the unsaturated pyrrole-2,5-dione core of the main compound .

1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione

  • Structural Variation: The methylamino linker in the main compound is replaced with a 2-aminoethyl group. The extended alkyl chain could influence binding affinity in biological systems by increasing flexibility or altering hydrogen-bonding interactions .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Core Structure : Pyrazole ring instead of pyrrole-2,5-dione.
  • Functional Groups: A carbaldehyde group replaces the dione moiety, reducing electrophilicity.

Triarylpyridinone Derivatives (Compounds 6 and 7 from )

  • General Formula : Pyrimidine-2,4(1H,3H)-dione core with aryl substituents.
  • Example : 5-(3-(3-Chloro-5-(cyclopropylmethoxy)phenyl)-2-oxo-2H-[1,3'-bipyridin]-5-yl)pyrimidine-2,4(1H,3H)-dione (Compound 6).
  • Substituents like cyclopropylmethoxy or 3,3,3-trifluoropropoxy (Compound 7) introduce steric bulk or fluorophilic properties absent in the main compound .

Physicochemical and Functional Group Analysis

Property Main Compound 4-Chloro Analog Pyrazole Derivative Triarylpyridinone (Compound 6)
Core Structure Pyrrole-2,5-dione Dihydropyrrole-2,5-dione Pyrazole Pyrimidine-2,4-dione
Molecular Weight (g/mol) 413.8 450.26 ~350 (estimated) ~500 (estimated)
Halogen Substituents Cl, CF₃ Cl, CF₃, 4-Cl Cl, CF₃ Cl, CF₃
Sulfanyl Group Phenyl 4-Chlorophenyl 3-Chlorophenyl Absent

Key Trends:

  • Electron-Withdrawing Groups : The trifluoromethyl and chloro groups are conserved across analogs, suggesting their critical role in stabilizing charge interactions or resisting metabolic degradation.
  • Sulfanyl vs. Alkoxy : Sulfanyl groups (e.g., phenylsulfanyl) may confer thiol-mediated reactivity, whereas alkoxy groups (e.g., cyclopropylmethoxy) enhance solubility or π-stacking .

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